molecular formula C₁₄H₉Cl₂NO₃ B1145917 6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid CAS No. 221555-69-7

6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid

Cat. No. B1145917
CAS RN: 221555-69-7
M. Wt: 310.13
InChI Key:
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Description

Apraclonidine is an alpha adrenergic agonist used in a sterile isotonic solution for topical application to the eye . It is a white to off-white powder and is highly soluble in water . Its chemical name is 2-[(4-amino-2,6 dichlorophenyl) imino]imidazolidine monohydrochloride with an empirical formula of C9H11Cl3N4 and a molecular weight of 281.57 .


Molecular Structure Analysis

The chemical structure of Apraclonidine hydrochloride is given in the references . It has an empirical formula of C9H11Cl3N4 and a molecular weight of 281.57 .


Physical And Chemical Properties Analysis

Apraclonidine hydrochloride is a white to off-white powder and is highly soluble in water . Its empirical formula is C9H11Cl3N4 and it has a molecular weight of 281.57 .

Mechanism of Action

Apraclonidine hydrochloride is a relatively selective alpha-2-adrenergic agonist . When instilled in the eye, it has the action of reducing elevated, as well as normal, intraocular pressure (IOP), whether or not accompanied by glaucoma . Apraclonidine’s predominant mechanism of action is reduction of aqueous flow via stimulation of the alpha-adrenergic system .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid involves the condensation of 2,6-dichloroaniline with 3-oxo-1,4-cyclohexadiene-1-acetic acid in the presence of a suitable condensing agent. The resulting intermediate is then oxidized to yield the final product.", "Starting Materials": [ "2,6-dichloroaniline", "3-oxo-1,4-cyclohexadiene-1-acetic acid", "Condensing agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 2,6-dichloroaniline (1.0 equiv) and 3-oxo-1,4-cyclohexadiene-1-acetic acid (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a condensing agent (e.g. EDC, DCC) (1.2 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. hexanes/ethyl acetate) to yield the final product." ] }

CAS RN

221555-69-7

Product Name

6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid

Molecular Formula

C₁₄H₉Cl₂NO₃

Molecular Weight

310.13

Origin of Product

United States

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